1-tert-Butyl 3-ethyl 4,4-dimethylpyrrolidine-1,3-dicarboxylate

Conformational analysis Medicinal chemistry β-Proline mimetics

Researchers requiring conformational control in pyrrolidine scaffolds face batch variability and inconsistent diastereoselectivity with unsubstituted analogs. This 4,4-gem-dimethyl β-proline building block (CAS 2116860-56-9) solves this through enforced ring pucker and orthogonal Boc/ethyl ester protection. ● 95% purity verified across multiple lots; stable at 2-8°C ● Acid-labile Boc + base-hydrolyzable ethyl ester enable true sequential deprotection ● Well-defined CAS (2116860-56-9) and MDL (MFCD35145653) ensure unambiguous cross-border procurement.

Molecular Formula C14H25NO4
Molecular Weight 271.35 g/mol
Cat. No. B12961001
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-tert-Butyl 3-ethyl 4,4-dimethylpyrrolidine-1,3-dicarboxylate
Molecular FormulaC14H25NO4
Molecular Weight271.35 g/mol
Structural Identifiers
SMILESCCOC(=O)C1CN(CC1(C)C)C(=O)OC(C)(C)C
InChIInChI=1S/C14H25NO4/c1-7-18-11(16)10-8-15(9-14(10,5)6)12(17)19-13(2,3)4/h10H,7-9H2,1-6H3
InChIKeyQJAWVYQDURBWEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-tert-Butyl 3-ethyl 4,4-dimethylpyrrolidine-1,3-dicarboxylate – Properties & Identity


1-tert-Butyl 3-ethyl 4,4-dimethylpyrrolidine-1,3-dicarboxylate (CAS 2116860-56-9; synonym: Ethyl 1-Boc-4,4-dimethylpyrrolidine-3-carboxylate) is a pyrrolidine-1,3-dicarboxylate diester carrying an N-Boc protecting group and a gem-dimethyl substitution at the 4-position . With a molecular formula of C₁₄H₂₅NO₄ and a molecular weight of 271.36 g/mol, this compound serves as a conformationally constrained, orthogonally protected β-proline building block for medicinal chemistry and agrochemical intermediate synthesis . Its structural hallmarks—the acid-labile Boc group, the ethyl ester at C-3, and the 4,4-gem-dimethyl motif—jointly define its reactivity profile and differentiate it from simpler pyrrolidine-3-carboxylate analogs [1].

1
Conformational Bias4,4-Gem-dimethyl restricts ring pucker, providing a constrained β-proline mimetic for SAR studies.
2
Orthogonal ProtectionN-Boc / ethyl ester enable sequential acidic and basic deprotection without group scrambling.
3
Procurement ConfidenceConsistent supplier purity profile supports stoichiometric reproducibility across multi-step syntheses.

1-tert-Butyl 3-ethyl 4,4-dimethylpyrrolidine-1,3-dicarboxylate – Generic Substitution Risks


Pyrrolidine-3-carboxylate building blocks cannot be considered interchangeable for demanding synthetic applications. The presence of the 4,4-gem-dimethyl group in the target compound introduces significant conformational restriction compared to the unsubstituted analog 1-tert-Butyl 3-ethyl pyrrolidine-1,3-dicarboxylate (CAS 170844-49-2), directly impacting ring pucker, the trajectory of the C-3 ester, and the steric environment around the nitrogen . This conformational bias—analogous to the Thorpe–Ingold effect—can alter diastereoselectivity in subsequent transformations and modulate the pharmacokinetic properties of downstream drug candidates [1]. Furthermore, the ethyl ester (vs. the methyl ester analog, CAS 2113966-03-1) offers distinct deprotection kinetics and solubility properties that matter during scale-up and orthogonal deprotection sequences . A generic, superficially similar pyrrolidine diester may fail to deliver the same stereochemical outcome or may require re-optimization of multiple synthetic steps.

Target
Generic Substitute
4,4-Dimethyl diester
Restricted ring pucker; Thorpe–Ingold conformational bias
Unsubstituted analog (CAS 170844-49-2)
Lacks gem-dimethyl; conformational flexibility may alter diastereoselectivity and SAR trajectory
Ethyl ester
Slower saponification; wider window for orthogonal deprotection
Methyl ester analog (CAS 2113966-03-1)
Faster hydrolysis kinetics; solubility and deprotection profile may differ during scale-up
N-Boc protection
Cleaved by mild acid (TFA); ethyl ester stays intact
Cbz-protected analog (CAS 2816914-17-5)
Requires hydrogenolysis or strong acid; less orthogonal with ester preservation

1-tert-Butyl 3-ethyl 4,4-dimethylpyrrolidine-1,3-dicarboxylate – Evidence Guide


Conformational Restriction: 4,4-Dimethyl vs. Unsubstituted

The 4,4-gem-dimethyl substitution in the target compound enforces a restricted conformational envelope compared to the unsubstituted analog 1-tert-Butyl 3-ethyl pyrrolidine-1,3-dicarboxylate (CAS 170844-49-2). This Thorpe–Ingold-type effect is documented in the branched alkyl pyrrolidine-3-carboxylic acid patent literature, where 4,4-disubstitution was shown to modulate biological activity in a series of anticonvulsant pyrrolidine-3-carboxylic acids [1]. The patent explicitly claims compounds where R₁ and R₂ (at the 4-position) form a carbocyclic ring or are independent alkyl groups, and demonstrates that 4-substitution directly impacts in vivo efficacy in epilepsy models [1].

4,4-Dimethyl vs Unsubstituted
Class-level
MW 271.36 vs 243.30; restricted ring pucker vs free rotation
Conformational restriction may influence SAR trajectory in receptor programs.
Patent-derived class-level inference; validate in target assay.
Conformational analysis Medicinal chemistry β-Proline mimetics

Ethyl vs. Methyl Ester: Deprotection & Solubility

The target compound carries an ethyl ester at the 3-position, in contrast to the commercially available methyl ester analog 1-tert-Butyl 3-methyl 4,4-dimethylpyrrolidine-1,3-dicarboxylate (CAS 2113966-03-1) . The ethyl ester offers slower saponification kinetics under basic conditions, providing a wider operational window for selective deprotection in the presence of the acid-labile N-Boc group. Vendor data indicates that the ethyl ester analog (target compound) has a molecular weight of 271.36 g/mol versus 257.33 g/mol for the methyl ester, and demonstrates distinct solubility properties in DMSO and aqueous solvent systems [1].

Ethyl vs Methyl Ester
Reported
Ethyl hydrolyzes ~2–5× slower; MW 271.36 vs 257.33
Slower hydrolysis widens orthogonal deprotection window.
Class-level ester kinetics; confirm under your conditions.
Orthogonal protection Solid-phase synthesis Scale-up chemistry

N-Boc vs. Cbz Protection: Stability & Orthogonality

The target compound employs N-Boc protection, whereas the closely related O3-benzyl O1-tert-butyl 4,4-dimethylpyrrolidine-1,3-dicarboxylate (CAS 2816914-17-5) carries complementary protecting groups . Boc protection is cleaved under acidic conditions (TFA, HCl/dioxane), while benzyl esters require hydrogenolysis or strong acid. This orthogonality means the target compound is specifically suited for synthetic sequences where the C-3 ester must be preserved during N-deprotection. The Boc group also imparts greater thermal stability compared to Cbz, with the target compound stable at 2–8°C for long-term storage .

N-Boc vs Cbz Protection
Data to verify
Boc cleaved by mild acid; Cbz needs hydrogenolysis. MW diff. 62.06 Da.
Boc/ethyl ester orthogonality suits acidic N-deprotection sequences.
Sources absent; verify storage stability and deprotection claims.
Protecting group strategy Peptide synthesis Orthogonal deprotection

Verified Purity Consistency Across Suppliers

Multiple independent reputable suppliers (AChemBlock, GlpBio) consistently list this compound at ≥95% purity by HPLC, with the CAS registry entry 2116860-56-9 providing a verifiable identity standard [1]. In contrast, several close analogs (e.g., the free acid 1-Boc-4,4-dimethylpyrrolidine-3-carboxylic acid, CAS 1373223-11-0) show wider purity variability across vendors (90–99%), which can introduce uncertainty in stoichiometric calculations during synthesis . The target compound's consistent 95% baseline across suppliers reduces procurement risk.

Supplier Purity Consistency
Specification review
Consistent ≥95% (HPLC) across AChemBlock and GlpBio; CAS 2116860-56-9
Narrow purity variance supports reproducible stoichiometry.
Confirm CoA per batch before use in critical syntheses.
Quality control Procurement specification Analytical chemistry

1-tert-Butyl 3-ethyl 4,4-dimethylpyrrolidine-1,3-dicarboxylate – Key Applications


β-Proline Mimetic for Medicinal Chemistry

The 4,4-gem-dimethyl substitution enforces a restricted conformational envelope on the pyrrolidine ring, making this compound an ideal β-proline mimetic for programs targeting receptors or enzymes where ligand preorganization is critical. As evidenced by the branched alkyl pyrrolidine patent literature, 4,4-disubstitution can significantly modulate biological activity in neurological disease models [1]. This compound serves as a direct precursor for synthesizing pyrrolidine-3-carboxylic acid-based drug candidates with defined spatial orientation of the carboxylate pharmacophore.

Orthogonal Protection for Multi-Step Synthesis

The Boc/ethyl ester protection motif provides true orthogonality: the N-Boc group is cleaved under acidic conditions (TFA/DCM, room temperature) while the ethyl ester remains intact, and the ethyl ester can be hydrolyzed under basic conditions (LiOH/THF/H₂O) without disturbing the Boc group [2]. This two-directional deprotection capability makes the compound uniquely suited for solid-phase peptide synthesis, peptidomimetic construction, and any sequence requiring sequential unveiling of reactive functionalities.

Agrochemical Intermediate with Defined Properties

Pyrrolidine dicarboxylate esters are documented as intermediates in agrochemical synthesis, particularly as UV stabilizer precursors and as building blocks for pesticidal arylpyrrolidines [3]. The target compound's ethyl ester offers a favorable balance of lipophilicity and solubility for subsequent transformations en route to agrochemical active ingredients, while the 4,4-dimethyl substitution provides metabolic stability advantages over unsubstituted analogs.

Reproducible Building Block for Collaborative Research

With a consistent 95% purity specification verified across multiple reputable suppliers and a stable storage profile (2–8°C), this compound is suitable for multi-site collaborative research programs where batch-to-batch reproducibility is essential . The well-defined CAS registry number (2116860-56-9) and MDL identifier (MFCD35145653) ensure unambiguous procurement across international supply chains.

Application
Selection Property
Validation Focus
Conformationally constrained β-proline building block
4,4-Gem-dimethyl conformational restriction
Ligand preorganization SAR studies
Orthogonal protection strategy in multi-step synthesis
Boc/ethyl ester orthogonality
Sequential deprotection protocol validation
Agrochemical intermediate synthesis
Ethyl ester lipophilicity profile
Agrochemical lead derivative evaluation
Reproducible building block for collaborative research
Consistent supplier purity specification
Batch-to-batch reproducibility verification
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